8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione 8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 332103-50-1
VCID: VC21443003
InChI: InChI=1S/C18H22N4O4S/c1-4-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-8-6-5-7-11(13)2/h5-8,12,23H,4,9-10H2,1-3H3,(H,20,24,25)
SMILES: CCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.5g/mol

8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione

CAS No.: 332103-50-1

Cat. No.: VC21443003

Molecular Formula: C18H22N4O4S

Molecular Weight: 390.5g/mol

* For research use only. Not for human or veterinary use.

8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione - 332103-50-1

Specification

CAS No. 332103-50-1
Molecular Formula C18H22N4O4S
Molecular Weight 390.5g/mol
IUPAC Name 8-ethylsulfanyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C18H22N4O4S/c1-4-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-8-6-5-7-11(13)2/h5-8,12,23H,4,9-10H2,1-3H3,(H,20,24,25)
Standard InChI Key BCOKENSPGQCKLE-UHFFFAOYSA-N
SMILES CCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C
Canonical SMILES CCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C

Introduction

Chemical Identity and Structural Properties

8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a substituted purine derivative with CAS number 332103-50-1. The compound belongs to the purine-2,6-dione family, a class of heterocyclic compounds with diverse pharmacological properties. Its molecular formula is C18H22N4O4S with a molecular weight of 390.5 g/mol.

The IUPAC name is 8-ethylsulfanyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione, highlighting its key structural features: a purine core with specific functional groups at positions 3, 7, and 8. The compound's chemical structure includes a purine-2,6-dione nucleus with an ethylsulfanyl group at position 8, a substituted propyl group at position 7, and a methyl group at position 3.

Structural Identifiers

The compound can be uniquely identified using various chemical identifiers as presented in Table 1:

IdentifierValue
CAS No.332103-50-1
Molecular FormulaC18H22N4O4S
Molecular Weight390.5 g/mol
IUPAC Name8-ethylsulfanyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Standard InChIInChI=1S/C18H22N4O4S/c1-4-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-8-6-5-7-11(13)2/h5-8,12,23H,4,9-10H2,1-3H3,(H,20,24,25)
Standard InChIKeyBCOKENSPGQCKLE-UHFFFAOYSA-N
SMILESCCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C
PubChem Compound ID647800
Adductm/zPredicted CCS (Ų)
[M+H]+391.14345193.6
[M+Na]+413.12539206.9
[M+NH4]+408.16999197.8
[M+K]+429.09933201.3
[M-H]-389.12889193.7
[M+Na-2H]-411.11084196.9
[M]+390.13562195.8
[M]-390.13672195.8

This data is particularly valuable for analytical identification using liquid chromatography-mass spectrometry (LC-MS) techniques .

Structural Significance and Chemical Relationships

The structural backbone of 8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione merits detailed analysis as each functional group contributes to its potential biological activities.

Core Structure Analysis

The compound features a purine-2,6-dione core, which is present in numerous biologically active compounds including xanthine derivatives like caffeine and theophylline. This core structure is often associated with various biological activities, including central nervous system stimulation, bronchodilation, and diuretic effects .

Functional Group Contributions

Several key functional groups distinguish this compound:

  • The ethylsulfanyl group at position 8 potentially influences receptor binding and metabolic stability

  • The 2-hydroxy-3-o-tolyloxy-propyl substituent at position 7 likely affects lipophilicity and target selectivity

  • The methyl group at position 3 may impact molecular recognition at binding sites

These structural features collectively determine the compound's physicochemical properties and potential biological activities .

Relationship to Other Purine Derivatives

8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione belongs to a larger family of substituted purine derivatives that have been studied for various pharmacological activities.

Comparative Structural Analysis

Research on related compounds provides context for understanding the potential properties of this specific derivative. For instance, several 8-sulfanyl-purine-2,6-dione derivatives have demonstrated significant biochemical activities:

  • Similar 8-alkylsulfanyl-3,9-dihydro-1H-purine-2,6-dione compounds have shown antithyroid activity in experimental studies

  • Certain 7-substituted derivatives of purine-2,6-dione have exhibited activity at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting potential applications in treating neuropsychiatric disorders

  • 8-Aminoalkyl derivatives of purine-2,6-dione have demonstrated affinity for 5-HT1A receptors, with potential anxiolytic and antidepressant properties

Analytical Characterization Methods

Comprehensive analytical characterization of 8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione would typically employ multiple complementary techniques.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information about the hydrogen and carbon framework

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns for structural elucidation

  • Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands

  • UV-Visible Spectroscopy: Provides information about electronic transitions, useful for quantitative analysis

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis

  • Thin-Layer Chromatography (TLC): Useful for monitoring reactions and preliminary purity assessment

  • Gas Chromatography (GC): Potentially applicable if the compound can be volatilized without decomposition

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